Brevinin-2

Antimicrobial Peptide Gram-Negative Bacteria Structure-Activity Relationship

Brevinin-2 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the European frog Rana esculenta. It belongs to the larger Brevinin superfamily, characterized by a conserved C-terminal disulfide-bonded loop structure known as the 'Rana box'.

Molecular Formula C107H176N28O27S
Molecular Weight 2318.8 g/mol
Cat. No. B15568563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-2
Molecular FormulaC107H176N28O27S
Molecular Weight2318.8 g/mol
Structural Identifiers
InChIInChI=1S/C107H176N28O27S/c1-16-58(10)86(131-81(140)50-111)104(159)129-75(47-64-51-115-66-33-23-22-32-65(64)66)99(154)126-77(49-84(143)144)101(156)135-89(62(14)137)107(162)134-88(60(12)18-3)105(160)123-69(36-26-29-42-110)93(148)130-78(54-136)102(157)122-71(39-43-163-15)92(147)117-53-83(142)119-67(34-24-27-40-108)95(150)132-85(57(8)9)103(158)128-74(46-63-30-20-19-21-31-63)97(152)118-61(13)91(146)116-52-82(141)120-68(35-25-28-41-109)96(151)133-87(59(11)17-2)106(161)127-73(45-56(6)7)98(153)121-70(37-38-79(112)138)94(149)125-76(48-80(113)139)100(155)124-72(90(114)145)44-55(4)5/h19-23,30-33,51,55-62,67-78,85-89,115,136-137H,16-18,24-29,34-50,52-54,108-111H2,1-15H3,(H2,112,138)(H2,113,139)(H2,114,145)(H,116,146)(H,117,147)(H,118,152)(H,119,142)(H,120,141)(H,121,153)(H,122,157)(H,123,160)(H,124,155)(H,125,149)(H,126,154)(H,127,161)(H,128,158)(H,129,159)(H,130,148)(H,131,140)(H,132,150)(H,133,151)(H,134,162)(H,135,156)(H,143,144)/t58-,59-,60-,61-,62+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,85-,86-,87-,88-,89-/m0/s1
InChIKeyNYRQVWBYQPGUGZ-NBJPCVDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Brevinin-2 Procurement Guide: Selecting the Optimal Frog-Derived Antimicrobial Peptide for Gram-Negative and Cancer Research


Brevinin-2 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the European frog Rana esculenta [1]. It belongs to the larger Brevinin superfamily, characterized by a conserved C-terminal disulfide-bonded loop structure known as the 'Rana box' [2]. The canonical sequence comprises 33 amino acids, including a single disulfide bridge between Cys27 and Cys33, and it exhibits broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria such as Escherichia coli [1]. Its primary mechanism of action involves membrane disruption, a common feature of amphipathic α-helical peptides [3].

Why Generic 'Antimicrobial Peptide' Substitution Is Not Viable for Brevinin-2-Dependent Research Programs


The Brevinin-2 family is highly heterogeneous, with significant sequence variation between peptides isolated from different frog species [1]. This sequence diversity directly translates into pronounced differences in antimicrobial spectrum, potency, and hemolytic activity [2]. For example, within the Brevinin family, Brevinin-1 and Brevinin-2 from the same frog species exhibit starkly different selectivity for Gram-negative versus Gram-positive bacteria [1]. Furthermore, even closely related Brevinin-2 analogs can have orders of magnitude different safety profiles due to subtle changes in the C-terminal Rana box or N-terminal chirality [3]. Therefore, assuming functional equivalence between any two 'Brevinin-2' peptides from different commercial sources or with different sequence annotations is scientifically unfounded and can compromise the validity of experimental results, particularly in structure-activity relationship (SAR) and preclinical development studies.

Brevinin-2: Head-to-Head Quantitative Performance Data Versus Key Comparators


Brevinin-2 Demonstrates 8.5-Fold Higher Potency Against E. coli Compared to Brevinin-1

In a direct comparative study, Brevinin-2 exhibited significantly greater potency against the Gram-negative bacterium Escherichia coli than Brevinin-1, despite both peptides being isolated from the same frog species, Rana brevipoda porsa. This differential activity is crucial for researchers targeting Gram-negative pathogens [1].

Antimicrobial Peptide Gram-Negative Bacteria Structure-Activity Relationship

Engineered [D-Leu2]B2OS(1-22)-NH2 Analog Achieves >10-Fold Reduction in Hemolytic Activity Compared to Parent Brevinin-2OS

The native peptide Brevinin-2OS (B2OS) exhibits potent hemolytic activity. Rational engineering via C-terminal truncation and N-terminal D-amino acid substitution yielded the optimized analog [D-Leu2]B2OS(1-22)-NH2, which demonstrated a dramatically improved safety profile [1].

Peptide Engineering Hemolysis Therapeutic Index Drug Safety

Brevinin-2-Related Peptide (B2RP) Shows 4-Fold Enhanced Anti-E. coli Potency via Single [Asp4→Lys] Substitution

The antimicrobial activity of the Brevinin-2-related peptide (B2RP) can be significantly enhanced by increasing its net positive charge. A single amino acid substitution, Asp4→Lys, which increases cationicity without altering amphipathicity, resulted in a substantial boost in potency against E. coli [1].

Antimicrobial Peptide Peptide Engineering E. coli Cationicity

Optimized [D-Leu2]B2OS(1-22)-NH2 Analog Exhibits >22-Fold Superior Therapeutic Index Against Gram-Positive Bacteria

The therapeutic index (TI), a critical metric for drug development, was substantially improved for the engineered analog [D-Leu2]B2OS(1-22)-NH2 compared to its parent peptide, Brevinin-2OS. This improvement is a result of both maintained antimicrobial potency and drastically reduced hemolytic activity [1].

Therapeutic Index Peptide Engineering Drug Development Antimicrobial Resistance

Validated Research and Industrial Application Scenarios for Brevinin-2 and Its Engineered Analogs


Targeting Multidrug-Resistant Acinetobacter baumannii with B2RP Analogs

Brevinin-2-related peptide (B2RP) and its analog [Lys4]B2RP have demonstrated potent activity against nosocomial isolates of multidrug-resistant (MDR) Acinetobacter baumannii, a critical-priority pathogen. Native B2RP showed an MIC of 3–6 µM, while the optimized [Lys4]B2RP exhibited enhanced activity with an MIC of 1.5–3 µM [1]. This specific activity profile makes these peptides valuable tools for studying alternative therapeutic strategies against MDR A. baumannii infections, which are often recalcitrant to conventional antibiotics.

Employing Low-Hemolytic Brevinin-2 Analogs for In Vivo Antimicrobial Studies

The development of Brevinin-2 analogs with significantly reduced hemolytic activity, such as [Lys4, Lys18]B2RP and [Lys4, Ala16, Lys18]B2RP (LC50 > 200 µM), enables their use in in vivo models where hemolysis would otherwise be a confounding factor [1]. These analogs allow researchers to study the antimicrobial effects of the Brevinin-2 pharmacophore without the severe toxicity associated with wild-type peptides like melittin, thereby validating the mechanism in more physiologically relevant systems.

Investigating Non-Apoptotic Cancer Cell Death via Brevinin-2R

Brevinin-2R is a specific variant that preferentially kills cancer cells through a unique lysosomal-mitochondrial death pathway, distinct from classical apoptosis [1]. At concentrations as high as 200 µg/mL, it induces only 2.5% hemolysis in sheep erythrocytes, highlighting its favorable safety profile [1]. This makes Brevinin-2R a compelling research tool for elucidating alternative cell death mechanisms in cancer biology and for developing novel anticancer peptides with a potentially reduced risk of inducing drug resistance.

Optimizing Peptide Safety and Efficacy Through Rational SAR Studies

The C-terminal 'Rana box' has been identified as a primary determinant of hemolytic toxicity in the B2OS scaffold. Its removal, combined with a D-Leu substitution at the N-terminus, resulted in the [D-Leu2]B2OS(1-22)-NH2 analog, which exhibits a >22-fold improvement in therapeutic index against Gram-positive bacteria [1]. This established structure-toxicity relationship provides a clear roadmap for medicinal chemists and peptide engineers aiming to design safer Brevinin-2-based therapeutics, guiding the selection of specific truncation and modification strategies.

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